![molecular formula C15H14N2O4S B2626857 2-(furan-2-yl)-N-methyl-4-tosyloxazol-5-amine CAS No. 342433-44-7](/img/structure/B2626857.png)
2-(furan-2-yl)-N-methyl-4-tosyloxazol-5-amine
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Overview
Description
The compound “2-(furan-2-yl)-N-methyl-4-tosyloxazol-5-amine” is a complex organic molecule that contains a furan ring, an oxazole ring, a tosyl group, and an amine group. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Oxazole is a molecule containing an oxygen atom, a nitrogen atom, and three carbon atoms arranged in a five-membered ring . The tosyl group (Ts) is a functional group with the formula CH3C6H4SO2 . The presence of these functional groups suggests that this compound might have interesting chemical properties and potential applications in various fields such as pharmaceuticals or materials science.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a furan ring, an oxazole ring, a tosyl group, and an amine group. These groups would likely be connected in a way that maintains the stability of the molecule and allows for potential interesting chemical reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the furan ring, oxazole ring, tosyl group, and amine group suggests that it could participate in a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the furan and oxazole rings might contribute to its aromaticity and potentially its stability . The tosyl group could influence its reactivity and solubility .Scientific Research Applications
Synthesis and Chemical Reactions
- Synthesis of Benzimidazoles : Research has developed methods for synthesizing benzimidazoles, such as 2-methyl-1-[(5-methylfuran-2-yl)methyl]-1H-benzimidazoles, using intramolecular cyclization of related compounds. This synthesis demonstrates the furan ring's versatility in forming complex heterocyclic structures (Stroganova et al., 2013).
- Formation of Furan-2-Carboxamides : Another study details the conversion of amines into furan-2-carboxamides. This transformation highlights the potential for utilizing furan derivatives in the synthesis of various organic compounds (El’chaninov & Aleksandrov, 2017).
Biological and Medicinal Chemistry Applications
- Cytotoxicity Against Cancer Cell Lines : Derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate were prepared and studied for their cytotoxicity against cancer cell lines. This research demonstrates the potential medicinal applications of furan derivatives in oncology (Phutdhawong et al., 2019).
- Antimicrobial Activities : Studies on azole derivatives, which can be synthesized from furan-2-carbohydrazide, have shown antimicrobial activities against various microorganisms. This finding suggests the use of furan derivatives in developing new antimicrobial agents (Başoğlu et al., 2013).
Advanced Material and Chemical Applications
- Nematicidal and Antimicrobial Activity : Furan-based compounds have been synthesized and assessed for nematicidal activity against certain nematodes and antimicrobial activity against various bacteria and fungi. This research points to the potential of furan derivatives in agricultural and antimicrobial applications (Reddy et al., 2010).
- Synthesis of Electrophilic Substitution Products : The synthesis and electrophilic substitution reactions of 2-(furan-2-yl)thiazolo[5,4-f]quinoline show the reactivity of furan derivatives, making them useful in synthesizing complex organic compounds (El’chaninov & Aleksandrov, 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(furan-2-yl)-N-methyl-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4S/c1-10-5-7-11(8-6-10)22(18,19)15-14(16-2)21-13(17-15)12-4-3-9-20-12/h3-9,16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNKDUEKVVYMMQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CO3)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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